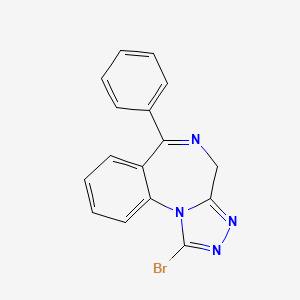
Thymidine,4-O-methyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine,4-O-methyl-(9ci): is a modified nucleoside derived from thymidine, where a methyl group is attached to the oxygen atom at the fourth position of the thymine base. This compound is known for its promutagenic properties, meaning it can induce mutations in DNA. It is often studied in the context of DNA damage and repair mechanisms, as well as its potential role in carcinogenesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine,4-O-methyl-(9ci) typically involves the methylation of thymidine. One common method is the reaction of thymidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of Thymidine,4-O-methyl-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of automated chemical synthesis techniques, such as solid-phase synthesis, to produce the compound in high yields and purity. The use of phosphoramidite chemistry is also common in the industrial synthesis of nucleoside analogs .
Análisis De Reacciones Químicas
Types of Reactions: Thymidine,4-O-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl derivatives.
Reduction: The compound can be reduced to remove the methyl group, reverting to thymidine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under microwave irradiation.
Major Products:
Oxidation: Hydroxymethylthymidine.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Thymidine,4-O-methyl-(9ci) is used as a model compound to study the effects of DNA methylation and the resulting structural changes in the DNA helix. It helps in understanding the electronic, geometric, and conformational properties of methylated nucleosides .
Biology: In biological research, Thymidine,4-O-methyl-(9ci) is used to investigate DNA repair mechanisms. It serves as a substrate to study the activity of DNA repair enzymes like alkyltransferases and glycosylases .
Medicine: Thymidine,4-O-methyl-(9ci) is studied for its potential role in carcinogenesis. Its promutagenic properties make it a valuable tool for understanding how DNA damage can lead to cancer .
Industry: In the pharmaceutical industry, Thymidine,4-O-methyl-(9ci) is used in the development of anticancer drugs. Its ability to induce mutations is exploited to design compounds that can target cancer cells selectively .
Mecanismo De Acción
Thymidine,4-O-methyl-(9ci) exerts its effects by incorporating into DNA during replication. Once incorporated, it can mispair with guanine instead of adenine, leading to mutations. This mispairing occurs due to the altered hydrogen bonding pattern caused by the methyl group at the fourth position of the thymine base. The compound’s promutagenic properties are attributed to its ability to evade DNA repair mechanisms, resulting in persistent DNA lesions .
Comparación Con Compuestos Similares
O6-Methylguanine: Another methylated nucleoside known for its promutagenic properties.
N7-Methylguanine: A methylated derivative of guanine that can also induce mutations.
O4-Ethylthymidine: Similar to Thymidine,4-O-methyl-(9ci) but with an ethyl group instead of a methyl group.
O4-Isopropylthymidine: A thymidine derivative with an isopropyl group at the fourth position
Uniqueness: Thymidine,4-O-methyl-(9ci) is unique due to its specific methylation at the fourth position of the thymine base, which significantly alters its hydrogen bonding properties and leads to unique mispairing with guanine. This specific modification makes it a valuable tool for studying DNA methylation and its effects on genetic stability .
Propiedades
Número CAS |
50591-13-4 |
|---|---|
Fórmula molecular |
C11H18N2O5 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-5-methyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)17-2)9-3-7(15)8(5-14)18-9/h4,7-10,14-15H,3,5H2,1-2H3,(H,12,16)/t7-,8+,9+,10?/m0/s1 |
Clave InChI |
UWJHNTGDBVTLFO-UWOKOIHUSA-N |
SMILES |
CC1=CN(C(=O)N=C1OC)C2CC(C(O2)CO)O |
SMILES isomérico |
CC1=CN(C(=O)NC1OC)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CC1=CN(C(=O)NC1OC)C2CC(C(O2)CO)O |
Sinónimos |
4-MDOT O(4)-methyldeoxythymidine O(4)-methylthymidine O-methylthymidine O-methylthymidine, (alpha)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)



![[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1252276.png)
